Cas no 3343-59-7 (3,4-Dihydroxybenzaldoxime)

3,4-Dihydroxybenzaldoxime 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydroxybenzaldoxime
- 3,4-DIHYDROXYBENZALDEHYDE OXIME
- 3,4-Dihydroxy-benzaldehyd-oxim
- A821775
- (4E)-2-hydroxy-4-[(hydroxyamino)methylidene]-1-cyclohexa-2,5-dienone
- NSC-637189
- CHEMBL1969186
- 3,4-Dihydroxybenzaldehydeoxime
- (4E)-2-oxidanyl-4-[(oxidanylamino)methylidene]cyclohexa-2,5-dien-1-one
- MFCD01070622
- 3343-59-7
- (1E)-3,4-dihydroxybenzaldehyde oxime
- NSC637189
- Benzaldehyde, 3,4-dihydroxy-, oxime
- 4-[(E)-hydroxyiminomethyl]benzene-1,2-diol
- AKOS000304419
-
- MDL: MFCD01070622
- インチ: InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4+
- InChIKey: NUFMSECAGOXHAV-XBXARRHUSA-N
- ほほえんだ: C1=CC(=C(C=C1/C=N/O)O)O
- BRN: 3126402
計算された属性
- せいみつぶんしりょう: 153.04300
- どういたいしつりょう: 153.043
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6
- ひょうめんでんか: 0
- 互変異性体の数: 38
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: 白色から黄色固体
- 密度みつど: 1.672
- ゆうかいてん: 155-157°C
- ふってん: 317.2°Cat760mmHg
- フラッシュポイント: 145.6°C
- 屈折率: 1.823
- PSA: 73.05000
- LogP: 0.90590
- ようかいせい: 未確定
3,4-Dihydroxybenzaldoxime セキュリティ情報
3,4-Dihydroxybenzaldoxime 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
3,4-Dihydroxybenzaldoxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17766-5g |
3,4-Dihydroxybenzaldoxime, 98% |
3343-59-7 | 98% | 5g |
¥931.00 | 2023-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17766-25g |
3,4-Dihydroxybenzaldoxime, 98% |
3343-59-7 | 98% | 25g |
¥3352.00 | 2023-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947230-5g |
(e)-3,4-Dihydroxybenzaldehyde oxime |
3343-59-7 | 98% | 5g |
¥1301.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947230-25g |
(e)-3,4-Dihydroxybenzaldehyde oxime |
3343-59-7 | 98% | 25g |
¥4989.00 | 2024-05-18 |
3,4-Dihydroxybenzaldoxime 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
3,4-Dihydroxybenzaldoximeに関する追加情報
Introduction to 3,4-Dihydroxybenzaldoxime (CAS No. 3343-59-7)
3,4-Dihydroxybenzaldoxime (CAS No. 3343-59-7) is a versatile compound with significant applications in various fields, including pharmaceuticals, organic synthesis, and material science. This compound is characterized by its unique chemical structure, which includes a benzene ring substituted with two hydroxyl groups and an oxime functional group. The combination of these functional groups endows 3,4-Dihydroxybenzaldoxime with a range of interesting properties that make it a valuable intermediate in the synthesis of more complex molecules.
In the realm of pharmaceutical research, 3,4-Dihydroxybenzaldoxime has garnered attention due to its potential as a precursor for the synthesis of bioactive compounds. Recent studies have explored its role in the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 3,4-Dihydroxybenzaldoxime in the synthesis of novel antitumor agents. The oxime group in this compound can be readily modified to introduce additional functionalities, enhancing its biological activity and selectivity.
Beyond its pharmaceutical applications, 3,4-Dihydroxybenzaldoxime has also found utility in organic synthesis as a chiral building block. Its ability to form stable complexes with transition metals makes it an excellent ligand for asymmetric catalysis. A notable example is its use in the enantioselective synthesis of chiral alcohols and amines, which are crucial intermediates in the production of pharmaceuticals and fine chemicals. This application has been extensively studied and reviewed in the Tetrahedron: Asymmetry.
In material science, 3,4-Dihydroxybenzaldoxime has shown promise as a precursor for the synthesis of advanced materials with unique properties. Research published in the Journal of Materials Chemistry demonstrated the use of this compound in the preparation of metal-organic frameworks (MOFs) with high surface areas and tunable pore sizes. These MOFs have potential applications in gas storage, catalysis, and drug delivery systems.
The chemical properties of 3,4-Dihydroxybenzaldoxime are well-documented and contribute to its versatility. It is a white crystalline solid that is soluble in common organic solvents such as ethanol and methanol but insoluble in water. Its stability under various reaction conditions makes it suitable for use in a wide range of synthetic transformations. The compound can undergo nucleophilic addition reactions at the carbonyl group and can also participate in condensation reactions to form imines or enamines.
The synthesis of 3,4-Dihydroxybenzaldoxime typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine under mild conditions. This process is straightforward and can be scaled up for industrial production. The purity and quality of the final product are critical for its intended applications, particularly in pharmaceuticals where high purity standards are essential.
In conclusion, 3,4-Dihydroxybenzaldoxime (CAS No. 3343-59-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in organic synthesis, pharmaceutical research, and material science. Ongoing research continues to uncover new applications and optimize existing processes involving this compound, ensuring its relevance and importance in modern scientific endeavors.
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